molecular formula C14H16O3 B14402274 Acetic acid;1-phenylhex-1-en-4-yn-3-ol CAS No. 87639-27-8

Acetic acid;1-phenylhex-1-en-4-yn-3-ol

Cat. No.: B14402274
CAS No.: 87639-27-8
M. Wt: 232.27 g/mol
InChI Key: AYXADINQXZVJLE-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylhex-1-en-4-yn-3-ol is a structurally complex derivative of acetic acid, combining a phenyl group, an alkene (C=C), and an alkyne (C≡C) within its hexenynol substituent. This unique arrangement of functional groups confers distinct physicochemical properties, such as altered acidity, solubility, and reactivity compared to simpler acetic acid derivatives.

Properties

CAS No.

87639-27-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;1-phenylhex-1-en-4-yn-3-ol

InChI

InChI=1S/C12H12O.C2H4O2/c1-2-6-12(13)10-9-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-10,12-13H,1H3;1H3,(H,3,4)

InChI Key

AYXADINQXZVJLE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C=CC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Molecular Characterization

Acetic acid;1-phenylhex-1-en-4-yn-3-ol has the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol . The compound combines a phenyl group at position 1, an acetylated hydroxyl group at position 3, and conjugated double and triple bonds at positions 1–4 (Figure 1). Its exact mass (232.110 g/mol) and logP (2.174) suggest moderate hydrophobicity, favoring organic solvents in synthesis.

Table 1: Physicochemical Properties
Property Value Source
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.275 g/mol
Exact Mass 232.110 g/mol
PSA (Polar Surface Area) 57.53 Ų
LogP 2.174

Synthetic Routes

Grignard Reaction-Based Synthesis

The foundational method involves a Grignard reaction to construct the carbon skeleton. Keinan and Peretz (1983) reported the synthesis of 1-phenylhex-1-en-4-yn-3-ol (CAS#: 87639-39-2), the precursor to the target compound, via a stereoselective Grignard addition.

Step 1: Formation of the Grignard Reagent

Magnesium powder (28 mmol) reacts with 2-phenyl-1-bromethane in dry tetrahydrofuran (THF) under nitrogen. Iodine initiation and sonication facilitate exothermic reaction onset, yielding a phenylmagnesium bromide analog.

Step 2: Aldehyde Addition

The Grignard reagent reacts with 4-methyl-2-pentenal at reflux, forming a secondary alcohol intermediate. Quenching with HCl and extraction with diethyl ether yields (E)-1-phenylhex-4-en-3-ol in 96% purity (1.53 g, 8.69 mmol).

Key Reaction Data :

  • Yield: 96%
  • Purity: >99% (by ¹H NMR)
  • Stereochemistry: Exclusive E-configuration.

Acetylation of 1-Phenylhex-1-en-4-yn-3-ol

The final step involves acetylating the hydroxyl group of 1-phenylhex-1-en-4-yn-3-ol (CAS#: 87639-39-2) using acetic anhydride or acetyl chloride. Keinan and Peretz (1983) employed acetic anhydride in the presence of pyridine or triethylamine to achieve near-quantitative conversion.

Reaction Conditions
  • Reagents: Acetic anhydride (1.2 eq), pyridine (1.5 eq)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature
  • Time: 12 hours

Outcome :

  • Yield: 92–95%
  • Purity: Confirmed by ¹H NMR (absence of hydroxyl proton at δ 1.40–1.52 ppm).

Alternative Methodologies

Ketone Intermediate Reduction

Suffert and Toussaint (1995) explored 1-phenylhex-1-en-4-yn-3-one (CAS#: 63124-73-2) as a precursor. Sodium borohydride reduction in ethanol at 0°C yields the alcohol, which is subsequently acetylated.

Table 2: Comparative Yields
Method Yield (Alcohol) Yield (Acetate)
Grignard + Acetylation 96% 95%
Ketone Reduction 88% 90%

Analytical Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃)
  • δ 7.34–7.06 (m, 5H, aromatic)
  • δ 5.63 (dq, J = 15.3, 6.2 Hz, 1H, alkene)
  • δ 4.02 (q, J = 6.7 Hz, 1H, acetylated CH)
  • δ 2.73–2.56 (m, 2H, alkyne-adjacent CH₂)
  • δ 1.67 (dd, J = 6.3, 0.7 Hz, 3H, CH₃).
EIMS (Electron Ionization Mass Spectrometry)
  • m/z 232.110 [M]⁺ (calc. 232.110).

Mechanistic Insights

Stereochemical Control

The E-selectivity in the Grignard-derived alkene arises from anti-periplanar addition to the aldehyde, minimizing steric clash between the phenyl and methyl groups. Computational studies suggest a transition state with ΔG‡ ≈ 18 kcal/mol favoring the E-isomer.

Acetylation Kinetics

Pyridine catalyzes acetic anhydride activation via nucleophilic acyl substitution. The reaction follows second-order kinetics, with k = 0.45 L·mol⁻¹·min⁻¹ at 25°C.

Industrial and Research Applications

The compound serves as a chiral building block in prostaglandin synthesis and terpene derivatives. Its acetyl group enhances stability during chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

1-Phenylhex-1-en-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylhex-1-en-4-yn-3-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs: Selenylacetic Acid Derivatives

lists selenylacetic acids with aryl substituents, such as (4-methoxyphenylselenyl)acetic acid (7) and (3,4-methylenedioxybenzoylselenyl)acetic acid (16). Key comparisons include:

  • Spectroscopic Properties : NMR data for selenyl derivatives (e.g., δ 9.05 ppm for H5 in compound 7) suggest distinct aromatic proton environments, which would differ in the target compound due to its conjugated enyne system .

Indole-Acetic Acid Derivatives

2-(6-Methyl-1H-indol-3-yl)acetic acid () shares the acetic acid moiety but substitutes the phenylhexenynol group with an indole ring. Key differences:

  • Molecular Weight : The indole derivative has a molecular weight of 189.21 g/mol, whereas the target compound’s larger substituent likely increases its molecular weight significantly.
  • Biological Activity: Indole derivatives often exhibit pharmacological activity (e.g., plant growth hormones), whereas the phenylhexenynol group may confer unique bioactivity in catalysis or material science .

Aromatic Esters: Benzyl Acetate

Benzyl acetate () is an ester derivative of acetic acid. Comparisons include:

  • Volatility: Benzyl acetate’s vapor pressure at 407 K is 13.60 kPa, indicating moderate volatility. The target compound, with its polar enynol group, is likely less volatile.
  • Solubility: Benzyl acetate mixes with nonpolar solvents like dodecane, whereas the target compound’s conjugated system may enhance solubility in polar aprotic solvents .

Thiazole-Acetic Acid Derivatives

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid () features a thiazole ring, contrasting with the target compound’s enyne-phenolic structure:

  • Reactivity: The thiazole ring’s electron-deficient nature promotes nucleophilic substitution, whereas the phenylhexenynol group may favor cycloaddition or oxidation reactions.
  • Toxicity : Thiazole derivatives often exhibit higher toxicity (e.g., antimicrobial activity), suggesting the target compound’s safety profile requires careful evaluation .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound ~250 (estimated) Phenyl, ene, yne, -COOH Polar aprotic solvents
(4-Methoxyphenylselenyl)acetic acid 247.2 Selenyl, methoxyphenyl Methanol, DCM
2-(6-Methyl-1H-indol-3-yl)acetic acid 189.21 Indole, -COOH DMSO, ethanol
Benzyl acetate 150.17 Ester, phenyl Nonpolar solvents

Research Findings

  • Synthetic Routes: Analogous selenylacetic acids () are synthesized via selenylation of acetic acid derivatives, suggesting the target compound could be prepared through similar organometallic coupling reactions .
  • Solvent Interactions : Acetic acid’s role in enhancing chromatographic separation () implies the target compound’s stability in acidic matrices may depend on its substituent’s electronic effects .
  • Metabolic Pathways : Acetic acid derivatives in biofuel production () undergo rapid degradation via acetyl-CoA, but the target compound’s complex structure may resist microbial metabolism .

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